molecular formula C14H23NO2 B271582 N-(2,3-dimethoxybenzyl)-N-isopentylamine

N-(2,3-dimethoxybenzyl)-N-isopentylamine

Cat. No. B271582
M. Wt: 237.34 g/mol
InChI Key: YIDXSSUUIQPVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-N-isopentylamine, also known as DMBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMBA is a derivative of amphetamine, a stimulant drug that affects the central nervous system. However, unlike amphetamine, DMBA does not have the same psychoactive effects and is not used for recreational purposes. Instead, DMBA has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-N-isopentylamine is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. N-(2,3-dimethoxybenzyl)-N-isopentylamine has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and movement.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-N-isopentylamine has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, N-(2,3-dimethoxybenzyl)-N-isopentylamine has been shown to have antioxidant properties, which means that it can help protect cells from damage caused by free radicals. N-(2,3-dimethoxybenzyl)-N-isopentylamine has also been shown to have anti-inflammatory properties, which means that it can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethoxybenzyl)-N-isopentylamine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. N-(2,3-dimethoxybenzyl)-N-isopentylamine also has a long shelf life, which means that it can be stored for extended periods of time without losing its potency. However, one limitation is that N-(2,3-dimethoxybenzyl)-N-isopentylamine is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(2,3-dimethoxybenzyl)-N-isopentylamine. One area of interest is in the development of new drugs for the treatment of neurological disorders. N-(2,3-dimethoxybenzyl)-N-isopentylamine has been shown to have neuroprotective effects, which means that it could be used to develop drugs that help prevent or slow the progression of diseases such as Parkinson's and Alzheimer's. Another area of interest is in the development of new antioxidants and anti-inflammatory compounds. N-(2,3-dimethoxybenzyl)-N-isopentylamine has been shown to have these properties, which means that it could be used to develop new drugs that help protect cells from damage and reduce inflammation in the body.
Conclusion
In conclusion, N-(2,3-dimethoxybenzyl)-N-isopentylamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-(2,3-dimethoxybenzyl)-N-isopentylamine has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research. While there is still much to be learned about N-(2,3-dimethoxybenzyl)-N-isopentylamine, its potential as a tool for scientific research and drug development is promising.

Synthesis Methods

N-(2,3-dimethoxybenzyl)-N-isopentylamine can be synthesized through a multi-step process that involves the reaction of various chemicals. The most common method involves the reaction of 2,3-dimethoxybenzaldehyde with isopentylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-N-isopentylamine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(2,3-dimethoxybenzyl)-N-isopentylamine has been shown to have neuroprotective effects, which means that it can help prevent damage to the brain and nervous system.

properties

Product Name

N-(2,3-dimethoxybenzyl)-N-isopentylamine

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H23NO2/c1-11(2)8-9-15-10-12-6-5-7-13(16-3)14(12)17-4/h5-7,11,15H,8-10H2,1-4H3

InChI Key

YIDXSSUUIQPVIJ-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1=C(C(=CC=C1)OC)OC

Canonical SMILES

CC(C)CCNCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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